molecular formula C6H6ClNO2S B2900000 5-Sulfanylpyridine-3-carboxylic acid hydrochloride CAS No. 1909325-35-4

5-Sulfanylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B2900000
CAS No.: 1909325-35-4
M. Wt: 191.63
InChI Key: DMMKRMHQQXSXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Sulfanylpyridine-3-carboxylic acid hydrochloride is a pyridine derivative featuring a sulfanyl (-SH) group at the 5-position, a carboxylic acid moiety at the 3-position, and a hydrochloride salt. Pyridinecarboxylic acid derivatives are often studied for their bioactivity, solubility, and stability, with substituents like halogens or alkyl groups modulating these properties .

Properties

IUPAC Name

5-sulfanylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S.ClH/c8-6(9)4-1-5(10)3-7-2-4;/h1-3,10H,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMKRMHQQXSXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-35-4
Record name 5-sulfanylpyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of pyridine-3-carboxylic acid with thiourea under acidic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of hydrochloric acid as a catalyst and a solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of 5-Sulfanylpyridine-3-carboxylic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Sulfanylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated pyridines, aminopyridines.

Scientific Research Applications

5-Sulfanylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 5-Sulfanylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the pyridine ring can interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The sulfanyl group (-SH) in 5-sulfanylpyridine-3-carboxylic acid hydrochloride distinguishes it from analogs with chloro (-Cl) or methyl (-CH₃) substituents. Key comparisons include:

Compound Name Substituents (Position) CAS Number Similarity Score* Key Properties (Inferred)
5-Chloro-2-methyl-3-pyridinecarboxylic acid Cl (5), CH₃ (2) 1000522-43-9 0.86 Higher lipophilicity due to Cl/CH₃
5-Chloro-3-methylpyridine-2-carboxylic acid Cl (5), CH₃ (3) 1159815-12-9 0.80 Altered solubility vs. sulfanyl analog
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride Cl (4), CH₂COOH (2) 886365-46-4 0.85 Enhanced acidity from acetic acid

*Similarity Score: Based on structural resemblance (0–1 scale) from .*

  • Solubility : Hydrochloride salts (e.g., berberine hydrochloride , nicardipine hydrochloride ) generally exhibit improved aqueous solubility, a trait likely shared by the target compound.


Pharmacological Context of Hydrochloride Salts

  • Berberine hydrochloride: A benzylisoquinoline alkaloid with antidiabetic and antimicrobial activity, demonstrating the role of hydrochloride salts in enhancing bioavailability .
  • Nicardipine hydrochloride : A calcium channel blocker where acid stability studies (e.g., pH-dependent degradation ) underscore the importance of substituent effects on drug formulation.

Biological Activity

5-Sulfanylpyridine-3-carboxylic acid hydrochloride (CAS No. 1909325-35-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a sulfanyl group and a carboxylic acid. Its molecular formula is C6H6ClN2O2S, and it is typically presented as a hydrochloride salt, enhancing its solubility in aqueous environments.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant bacterial strains.

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. Specific IC50 values were reported, indicating the concentration required to inhibit cell growth by 50%:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The sulfanyl group is believed to play a crucial role in mediating these interactions, possibly through the formation of reactive sulfur species that can disrupt cellular functions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Case Study 2: Anticancer Potential

In another investigation focusing on its anticancer potential, researchers treated MCF-7 cells with varying concentrations of the compound. The results demonstrated dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic changes in treated cells.

Research Findings

Recent studies have expanded on the structure-activity relationship (SAR) of pyridine derivatives, identifying key modifications that enhance biological activity while reducing toxicity. The presence of electron-withdrawing groups adjacent to the carboxyl moiety has been shown to improve antimicrobial efficacy .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.